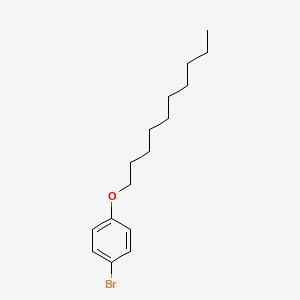

1-Bromo-4-decyloxybenzene

Description

Chemical Structure and Properties

1-Bromo-4-decylbenzene (CAS 106418-67-1) is an aromatic compound with a bromine atom at the para position of a benzene ring and a decyl (10-carbon alkyl) chain at the same position. Its molecular formula is C₁₆H₂₅Br, with a molecular weight of 297.23 g/mol. The compound exhibits lipophilic and hydrophobic characteristics due to the long alkyl chain, making it suitable for applications in surfactants, organic synthesis intermediates, and material science .

Properties

CAS No. |

30752-20-6 |

|---|---|

Molecular Formula |

C16H25BrO |

Molecular Weight |

313.27 g/mol |

IUPAC Name |

1-bromo-4-decoxybenzene |

InChI |

InChI=1S/C16H25BrO/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13H,2-9,14H2,1H3 |

InChI Key |

KBAGYDCKVAKSFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Features :

- Reactivity : The bromine atom facilitates nucleophilic substitutions (e.g., Suzuki couplings) and cross-coupling reactions.

- Physical State : Typically a liquid or low-melting solid at room temperature.

- Applications : Used in liquid crystal synthesis, polymer additives, and as a precursor for functionalized organic molecules.

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-bromo-4-decylbenzene with other brominated aromatic compounds, focusing on structural variations, reactivity, and applications.

1-Bromo-4-fluorobenzene (CAS 460-00-4)

- Formula : C₆H₄BrF

- Molecular Weight : 175.00 g/mol

- Key Differences :

- Substituent : Fluorine replaces the decyl chain.

- Reactivity : Fluorine’s electronegativity increases the ring’s electron-withdrawing effect, enhancing electrophilic substitution rates at meta positions.

- Applications : Primarily used in pharmaceutical intermediates and agrochemicals due to fluorine’s bioactivity .

| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-fluorobenzene |

|---|---|---|

| Molecular Weight | 297.23 g/mol | 175.00 g/mol |

| Solubility | Lipophilic | Moderately polar |

| Typical Use | Surfactants | Pharmaceuticals |

1-Bromo-4-iodobenzene (CAS 589-87-7)

- Formula : C₆H₄BrI

- Molecular Weight : 282.91 g/mol

- Key Differences: Substituent: Iodine replaces the decyl chain. Reactivity: Iodine’s larger atomic size and lower electronegativity make it more reactive in Ullmann and Sonogashira couplings compared to bromine. Applications: Used in optoelectronics and as a heavy-atom catalyst .

| Property | 1-Bromo-4-decylbenzene | 1-Bromo-4-iodobenzene |

|---|---|---|

| Halogen Reactivity | Moderate (Br) | High (I) |

| Thermal Stability | High | Lower due to I–C bond |

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Formula : C₆H₇BrN₂

- Molecular Weight : 187.04 g/mol

- Key Differences: Substituents: Two amino groups at ortho positions. Reactivity: Amino groups enable diazotization and coordination chemistry, unlike the inert decyl chain. Applications: Precursor for azo dyes and metal-organic frameworks (MOFs) .

| Property | 1-Bromo-4-decylbenzene | 4-Bromo-1,2-diaminobenzene |

|---|---|---|

| Functional Groups | Alkyl, Br | Br, NH₂ |

| Solubility | Non-polar solvents | Polar solvents (e.g., DMF) |

1-(Benzyloxy)-4-bromobenzene (CAS 6793-92-6)

- Formula : C₁₃H₁₁BrO

- Molecular Weight : 275.13 g/mol

- Key Differences :

| Property | 1-Bromo-4-decylbenzene | 1-(Benzyloxy)-4-bromobenzene |

|---|---|---|

| Oxygen Presence | No | Yes |

| Stability in Acid | High | Moderate |

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Differences :

| Property | 1-Bromo-4-decylbenzene | 4-(Bromomethyl)benzaldehyde |

|---|---|---|

| Functional Diversity | Low | High (Br, CHO) |

| Hazard Profile | Low toxicity | Corrosive (skin/eyes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.